1H-Indole, 4,5,6,7-tetrahydro-1,2-diphenyl-
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Overview
Description
1,2-Diphenyl-4,5,6,7-tetrahydroindole is a heterocyclic compound that belongs to the indole family Indoles are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diphenyl-4,5,6,7-tetrahydroindole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-phenyl-4,5,6,7-tetrahydro-1H-indole with a chiral substituent at the nitrogen atom can be carried out using chiral amines and amino acid esters, followed by intramolecular metal-catalyzed cyclization .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature controls to facilitate the cyclization process efficiently .
Chemical Reactions Analysis
Types of Reactions
1,2-Diphenyl-4,5,6,7-tetrahydroindole undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction . Substitution reactions often involve halogenating agents or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the condensation of 4,5,6,7-tetrahydroindole with cyanoacetate leads to the formation of 1-ethylthio-2-cyano-4,5,6,7-tetrahydrocyclohexa-[c]-3H-pyrrolizin-3-one .
Scientific Research Applications
1,2-Diphenyl-4,5,6,7-tetrahydroindole has a wide range of applications in scientific research:
Biology: The compound’s structural features make it a valuable tool in studying biological processes and interactions.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1,2-Diphenyl-4,5,6,7-tetrahydroindole involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact pathways and targets depend on the specific biological context and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydroindole: A simpler analog that lacks the diphenyl substitution.
2,3-Tetramethylenepyrrole: Another related compound with a different substitution pattern.
Uniqueness
1,2-Diphenyl-4,5,6,7-tetrahydroindole is unique due to its diphenyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its stability and reactivity, making it a valuable compound in various applications .
Properties
CAS No. |
51495-03-5 |
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Molecular Formula |
C20H19N |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
1,2-diphenyl-4,5,6,7-tetrahydroindole |
InChI |
InChI=1S/C20H19N/c1-3-9-16(10-4-1)20-15-17-11-7-8-14-19(17)21(20)18-12-5-2-6-13-18/h1-6,9-10,12-13,15H,7-8,11,14H2 |
InChI Key |
BKDORYQBHTXBEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=C(N2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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